Cas no 734504-22-4 (2-Bromo-1-(5-bromopyridin-3-YL)ethanone)
2-Bromo-1-(5-bromopyridin-3-YL)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-(5-bromopyridin-3-yl)ethanone
- AKNNVDRPTUAAHI-UHFFFAOYSA-N
- Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-
- 2-bromo-1-(5-bromopyridin-3-yl)ethan-1-one
- 2-Bromo-1-(5-bromopyridin-3-YL)ethanone
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- MDL: MFCD09745892
- Inchi: 1S/C7H5Br2NO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2
- InChI Key: AKNNVDRPTUAAHI-UHFFFAOYSA-N
- SMILES: BrCC(C1C=NC=C(C=1)Br)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- XLogP3: 2
- Topological Polar Surface Area: 30
2-Bromo-1-(5-bromopyridin-3-YL)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1109947-1g |
2-Bromo-1-(5-bromopyridin-3-yl)ethanone |
734504-22-4 | 95% | 1g |
$490 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1109947-1g |
2-Bromo-1-(5-bromopyridin-3-yl)ethanone |
734504-22-4 | 95% | 1g |
$490 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1109947-1g |
2-Bromo-1-(5-bromopyridin-3-yl)ethanone |
734504-22-4 | 95% | 1g |
$490 | 2024-07-28 |
2-Bromo-1-(5-bromopyridin-3-YL)ethanone Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 2-Bromo-1-(5-bromopyridin-3-YL)ethanone
Recent Advances in the Study of 2-Bromo-1-(5-bromopyridin-3-YL)ethanone (CAS: 734504-22-4) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-1-(5-bromopyridin-3-YL)ethanone (CAS: 734504-22-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented here is based on peer-reviewed studies and industry reports published within the last two years.
Recent studies have highlighted the role of 2-Bromo-1-(5-bromopyridin-3-YL)ethanone as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features, including the presence of bromine atoms at strategic positions, make it a valuable building block for the development of pharmacologically active molecules. Researchers have successfully utilized this compound in the synthesis of pyridine-based inhibitors targeting various enzymes, such as kinases and proteases, which are implicated in cancer and inflammatory diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 2-Bromo-1-(5-bromopyridin-3-YL)ethanone in inhibiting the activity of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. The study reported that these derivatives exhibited potent inhibitory activity with IC50 values in the nanomolar range, suggesting their potential as lead compounds for further optimization. Additionally, the compounds showed favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Another area of interest is the application of 2-Bromo-1-(5-bromopyridin-3-YL)ethanone in the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters explored its use in synthesizing novel pyridinone derivatives with broad-spectrum antibacterial activity. The researchers found that these derivatives were effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA and ESBL-producing E. coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Beyond its therapeutic potential, 2-Bromo-1-(5-bromopyridin-3-YL)ethanone has also been investigated for its role in chemical biology tools. For instance, it has been used as a reactive handle in the development of activity-based probes (ABPs) for studying enzyme function in live cells. These probes enable real-time monitoring of enzymatic activity and have been instrumental in elucidating the roles of specific enzymes in disease pathways.
In conclusion, the compound 2-Bromo-1-(5-bromopyridin-3-YL)ethanone (CAS: 734504-22-4) continues to be a valuable asset in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its promising biological activities, positions it as a key player in the discovery of new therapeutic agents. Future research should focus on optimizing its derivatives for improved efficacy and safety, as well as exploring its applications in other disease areas.
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